1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione is a unique organotellurium compound characterized by its distinctive four-membered ring structure containing tellurium and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione typically involves the reaction of tellurium tetrachloride with a suitable diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is then purified using column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its specialized nature. scaling up the laboratory synthesis method with appropriate safety measures and optimization of reaction conditions could be a potential approach for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tellurium compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tellurium compounds.
Substitution: The tellurium atoms can be substituted with other chalcogens or halogens under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Halogenated or chalcogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione involves its interaction with molecular targets through its tellurium atoms. The compound can form coordination complexes with various biomolecules, influencing their function and activity. The pathways involved include redox reactions and coordination chemistry, which are crucial for its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2lambda~4~,4lambda~4~-Dioxadithietane-2,4-dione: A sulfur analog with similar structural features but different chemical properties.
1,3,2lambda~4~,4lambda~4~-Dioxadiselenetane-2,4-dione: A selenium analog with distinct reactivity and applications.
Uniqueness
1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione is unique due to the presence of tellurium atoms, which impart specific electronic and chemical properties not found in its sulfur and selenium analogs. These properties make it a valuable compound for specialized applications in various scientific fields.
Eigenschaften
CAS-Nummer |
149081-89-0 |
---|---|
Molekularformel |
O4Te2 |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
1,3,2λ4,4λ4-dioxaditelluretane 2,4-dioxide |
InChI |
InChI=1S/O4Te2/c1-5-3-6(2)4-5 |
InChI-Schlüssel |
OQQWAHADQKMVPR-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Te]1O[Te](=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.